molecular formula C24H31ClO7 B1675158 Loteprednol etabonate CAS No. 82034-46-6

Loteprednol etabonate

货号 B1675158
CAS 编号: 82034-46-6
分子量: 466.9 g/mol
InChI 键: DMKSVUSAATWOCU-QMVKLYBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loteprednol etabonate is a corticosteroid used to treat eye pain, redness, and swelling caused by certain eye problems or eye surgery . It is also used to temporarily treat itching of the eye caused by a condition known as seasonal allergic conjunctivitis . It is a topical corticoid anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour . Another method involves filtering the reaction liquid containing the intermediate II, adding methanol into the filtrate, adding a prepared sodium carbonate solution at 15 ℃ for reaction for 2h .


Molecular Structure Analysis

This compound Form II crystallizes in the space group P21 with a = 11.96312 (6), b = 14.91862 (5), c = 6.75715 (3) Å, β = 94.1584 (3)°, V = 1202.796 (6) Å3, and Z = 2 . The crystal structure is characterized by herringbone layers in the ab-plane .


Chemical Reactions Analysis

This compound is a ‘soft drug’, one that is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . Its molecular formula is C24H31ClO7 .

科学研究应用

洛替普雷诺尔依他邦酸:科学研究应用的综合分析

眼科抗炎治疗: 洛替普雷诺尔依他邦酸 (LE) 广泛用作治疗眼部各种炎症的局部皮质类固醇。 其应用包括治疗过敏性结膜炎、葡萄膜炎、酒渣鼻、浅表点状角膜炎、带状疱疹角膜炎、虹膜炎和睫状体炎。 它因其强大的抗炎活性而备受推崇,同时最大程度地降低了皮质类固醇相关副作用的风险,例如眼压升高和白内障形成 .

术后炎症管理: LE 在管理眼科手术后的术后炎症方面很有效。 它能够减轻肿胀、疼痛和发红,而不会产生明显的副作用,使其成为术后护理的首选,可增强患者舒适度和恢复 .

季节性过敏性结膜炎的治疗: 季节性过敏性结膜炎是 LE 表现出显着疗效的另一个领域。 它有助于缓解与影响眼部的季节性过敏相关的症状,减轻瘙痒、发红和流泪 .

巨乳头性结膜炎治疗: LE 已在临床环境中用于治疗巨乳头性结膜炎,这是一种通常与长期佩戴隐形眼镜相关的疾病。 它的抗炎特性有助于减少乳头形成,改善患者舒适度 .

葡萄膜炎治疗: 葡萄膜炎是眼部葡萄膜的炎症,如果不及时治疗会导致严重的并发症。 LE 因其治疗效果而被用于控制炎症并预防与葡萄膜炎相关的潜在视力丧失 .

创新药物递送系统: 近期的研究重点是开发新的 LE 药物递送系统,以克服角膜渗透、保留和生物利用度等局限性。 研究人员探索了溶致液晶纳米粒子 (LCNP) 原位眼用凝胶作为增强 LE 递送和疗效的一种方法 .

稳定性指示分析: 科学研究还深入探讨了为 LE 创建稳定性指示分析,以确保药物在散装和眼用悬浮液中的质量和疗效。 这些分析对于确定 LE 在各种条件下的稳定性至关重要 .

联合疗法: LE 通常与其他药物(例如抗生素)联合使用,以扩大其治疗范围。 例如,将 LE 与妥布霉素联合使用可增强其治疗感染性结膜炎的疗效,同时还提供抗菌覆盖范围 .

作用机制

Target of Action

Loteprednol Etabonate (LE) is a topical corticosteroid . Its primary targets are the glucocorticoid receptors (GR) in the cells . These receptors play a crucial role in mediating the anti-inflammatory effects of corticosteroids .

Mode of Action

LE is highly lipophilic and binds with high affinity to the glucocorticoid receptor . Upon binding, it modulates the expression of inflammatory proteins, thereby inhibiting the inflammatory response . Any unbound LE is rapidly metabolized to inactive components . This ‘soft drug’ design ensures that the drug is active locally at the site of administration and minimizes the chance for adverse effects .

Biochemical Pathways

Corticosteroids like LE inhibit the inflammatory response to a variety of inciting agents . They inhibit edema, fibrin deposition, capillary dilation, and leukocyte migration, which are key components of the inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of LE contribute to its efficacy and safety. Due to its lipophilic nature and small particle size, LE exhibits improved dissolution and penetration into ocular tissues . This leads to enhanced bioavailability at the site of action . Moreover, LE is rapidly metabolized to inactive components, reducing the risk of systemic side effects .

Result of Action

The molecular and cellular effects of LE’s action primarily involve the reduction of inflammation. By binding to the glucocorticoid receptor, LE modulates the expression of inflammatory proteins, leading to an overall decrease in inflammation . This results in relief from symptoms of inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, and post-operative inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of LE. For instance, the presence of concurrent ocular surface inflammation can impact the effectiveness of LE . Additionally, the formulation of LE, including the use of mucus-penetrating particles, can enhance its ability to penetrate the ocular surface and improve its therapeutic effect .

安全和危害

Loteprednol etabonate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Loteprednol etabonate is currently used in ophthalmic solution for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is also used for the treatment of post-operative inflammation and pain following ocular surgery . Future directions could include exploring other potential uses and improving the formulation for better patient compliance and simplified dosing .

生化分析

Biochemical Properties

Loteprednol etabonate interacts with glucocorticoid receptors and has a binding affinity that is 4.3 times greater than dexamethasone . It is highly lipid soluble, which enhances its penetration into cells .

Cellular Effects

This compound has potent anti-inflammatory effects. It blocks the release and action of inflammatory mediators and is clinically effective in the treatment of steroid-responsive inflammatory conditions . It also relieves ocular surface and lacrimal gland inflammation associated with dry eye .

Molecular Mechanism

The molecular mechanism of action of this compound involves modulation of the cytosolic glucocorticoid receptor (GR) at the genomic level . After it binds to the GR in the cytoplasm, the activated corticosteroid-GR complex migrates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of proinflammatory proteins .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized by tissue esterases to inactive metabolites, thereby limiting any potential adverse effects associated with its use . This rapid metabolism also suggests that the effects of this compound may change over time in laboratory settings.

Metabolic Pathways

This compound undergoes extensive metabolism to inactive carboxylic acid metabolites . This metabolism is primarily carried out by ester hydrolysis .

Transport and Distribution

This compound is lipid soluble, which enhances its penetration into cells . This suggests that it may be transported and distributed within cells and tissues via passive diffusion.

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it localizes to the cytoplasm when it is not bound to the glucocorticoid receptor, and to the nucleus when it is bound to the receptor and exerting its effects .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Loteprednol etabonate involves a multi-step process that includes several key reactions. The overall synthetic route involves the conversion of several starting materials into the final product through a series of chemical transformations.", "Starting Materials": [ "3,20-dioxo-9-fluoro-11α-hydroxy-16α-methylpregna-1,4-diene-17,21-diyl dipropanoate", "2-ethoxyacetic acid", "1,1'-carbonyldiimidazole", "triethylamine", "methanol", "dichloromethane", "sodium hydroxide", "acetic anhydride" ], "Reaction": [ "The synthesis of Loteprednol etabonate starts with the protection of the hydroxyl group at position 11α of 3,20-dioxo-9-fluoro-16α-methylpregna-1,4-diene-17,21-diyl dipropanoate using 2-ethoxyacetic acid and 1,1'-carbonyldiimidazole in the presence of triethylamine to yield the intermediate 11α-(2-ethoxyacetyl)oxy-16α-methyl-3,20-dioxo-9-fluoro-17,21-diyl dipropanoate.", "The intermediate is then subjected to a reaction with methanol and sodium hydroxide to remove the 2-ethoxyacetyl protecting group, yielding the intermediate 11α-hydroxy-16α-methyl-3,20-dioxo-9-fluoro-17,21-diyl dipropanoate.", "The final step involves the esterification of the hydroxyl group at position 17 with etabonate, which is prepared by reacting etabonol with acetic anhydride in the presence of sodium hydroxide. This reaction is carried out in dichloromethane using 1,1'-carbonyldiimidazole as a coupling agent to yield the final product, Loteprednol etabonate." ] }

CAS 编号

82034-46-6

分子式

C24H31ClO7

分子量

466.9 g/mol

IUPAC 名称

chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1

InChI 键

DMKSVUSAATWOCU-QMVKLYBFSA-N

手性 SMILES

CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl

SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

规范 SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

外观

Solid powder

熔点

220 - 224 °C

其他 CAS 编号

82034-46-6

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

3.36e-02 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate, Chloromethyl
Alrex
CEHOAC
Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate
chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
Etabonate, Loteprednol
Lotemax
loteprednol
loteprednol etabonate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loteprednol etabonate
Reactant of Route 2
Loteprednol etabonate
Reactant of Route 3
Loteprednol etabonate
Reactant of Route 4
Loteprednol etabonate
Reactant of Route 5
Loteprednol etabonate
Reactant of Route 6
Reactant of Route 6
Loteprednol etabonate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。